

Allomethadione: A Technical Overview of its Chemical Identity, Properties, and Anticonvulsant Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Allomethadione	
Cat. No.:	B1205848	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Allomethadione**, an oxazolidinedione derivative with known anticonvulsant properties. This document details its chemical nomenclature, physicochemical properties, synthesis, and standard experimental protocols for evaluating its therapeutic potential.

Chemical Identity: IUPAC Name and Synonyms

The compound **Allomethadione** is systematically named 5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches. These include:

- Aloxidone
- Allydione
- Malazol
- Malidone



- Allometadione
- 3-Allyl-5-methyloxazolidine-2,4-dione
- 5-Methyl-3-(2-propenyl)-2,4-oxazolidinedione

CAS Registry Number: 526-35-2[1]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for **Allomethadione**, providing a concise reference for its physical and chemical properties.

Property	Value	Source
Molecular Formula	C7H9NO3	PubChem
Molecular Weight	155.15 g/mol	PubChem
Boiling Point	88° - 90°C at 1.8 mmHg	ChemicalBook[1]
Density	~1.30 g/cm³ (estimate)	ChemBK
Refractive Index (n_D ²⁰)	1.4710	ChemicalBook[1]
XLogP3-AA	0.8	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	46.6 Ų	PubChem
Exact Mass	155.058243 u	PubChem
Monoisotopic Mass	155.058243 u	PubChem

Experimental Protocols



This section details the methodologies for the synthesis of **Allomethadione** and standard preclinical screening protocols to assess its anticonvulsant activity.

Synthesis of Allomethadione

The following protocol describes a common method for the synthesis of 3-allyl-5-methyloxazolidine-2,4-dione (**Allomethadione**)[1].

Materials:

- 5-methyloxazolidine-2,4-dione
- · Anhydrous potassium carbonate
- · Dry acetone
- · Allyl bromide
- Ether
- Saturated aqueous sodium bicarbonate solution

Procedure:

- A mixture of 11.4 parts of 5-methyloxazolidine-2,4-dione and 15 parts of anhydrous potassium carbonate in 150 parts of dry acetone is stirred for 30 minutes.
- 15 parts of allyl bromide are then added to the mixture.
- The mixture is heated to boiling under reflux with continuous stirring for 4 hours.
- After cooling and filtering the mixture, the solvent and any unreacted allyl bromide are removed by distillation.
- The residue is extracted with ether.
- The ethereal extract is washed with a saturated aqueous sodium bicarbonate solution until the subsequent water-washings are either neutral or just alkaline to litmus paper.



- The ether is then distilled off.
- The residue is fractionated to yield 3-allyl-5-methyloxazolidine-2,4-dione as a colorless oil.

Anticonvulsant Activity Screening Protocols

The following are two standard, widely-used preclinical models for the initial screening and characterization of potential anticonvulsant drugs.

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread[2].

Apparatus:

Electroconvulsiometer with corneal or ear-clip electrodes.

Animals:

· Mice or rats.

Procedure:

- Animals are administered the test compound (Allomethadione) or vehicle control at various doses and time points prior to the electroshock.
- A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through the electrodes[3].
- The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- The abolition of the tonic hindlimb extension is the endpoint, indicating anticonvulsant activity.
- The median effective dose (ED50) can be calculated based on the dose-response data.

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold[4].



Materials:

• Pentylenetetrazol (PTZ) solution.

Animals:

Mice or rats.

Procedure:

- Animals are pre-treated with the test compound (Allomethadione) or vehicle control.
- After a specific pre-treatment time, a convulsant dose of PTZ is administered, typically subcutaneously (e.g., 85 mg/kg in mice)[4].
- The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds[4].
- Protection is defined as the absence of these clonic seizures.
- Alternatively, a timed intravenous infusion of PTZ can be used to determine the seizure threshold, with an increase in the amount of PTZ required to induce a seizure indicating anticonvulsant activity[4].

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol for **Allomethadione**.



Click to download full resolution via product page

Caption: Synthesis workflow for **Allomethadione**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. allomethadione | 526-35-2 [chemicalbook.com]
- 2. Screening of the anticonvulsant activity of some plants from Fabaceae family in experimental seizure models in mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- To cite this document: BenchChem. [Allomethadione: A Technical Overview of its Chemical Identity, Properties, and Anticonvulsant Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205848#allomethadione-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com